Dothiepin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21NS |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3 |
InChI Key |
PHTUQLWOUWZIMZ-QDBJSMJTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dothiepin-d3: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Dothiepin-d3, the deuterated analog of the tricyclic antidepressant dothiepin (B26397) (also known as dosulepin), serves a critical role in modern bioanalytical research. Its primary application is as an internal standard for the highly accurate and precise quantification of dothiepin in biological matrices such as plasma and whole blood. The use of a stable isotope-labeled internal standard like this compound is considered best practice in quantitative mass spectrometry-based methods, as it effectively compensates for variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the use of this compound in research, including representative experimental protocols and data presentation.
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound is chemically identical to dothiepin, with the exception of the presence of three deuterium (B1214612) atoms. This subtle mass difference allows it to be distinguished from the non-labeled drug by a mass spectrometer, while ensuring that it behaves almost identically during sample extraction, chromatographic separation, and ionization.
The primary advantages of using this compound as an internal standard include:
-
Improved Accuracy and Precision: It corrects for analyte loss during sample processing and fluctuations in mass spectrometer signal intensity.
-
Mitigation of Matrix Effects: It helps to compensate for the suppression or enhancement of the analyte signal caused by other components in the biological matrix.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard leads to more reliable and reproducible results across different sample sets and analytical runs.
Experimental Protocols
The following is a representative experimental protocol for the quantification of dothiepin in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar tricyclic antidepressants and general principles of bioanalytical method validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: In a clean microcentrifuge tube, aliquot 500 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of this compound working solution (at a known concentration) to each tube, except for the blank matrix samples.
-
Alkalinization: Add an appropriate volume (e.g., 100 µL) of a basic solution, such as 0.1 M sodium hydroxide, to each tube to ensure dothiepin is in its non-ionized form, facilitating extraction into an organic solvent.
-
Extraction: Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isoamyl alcohol.
-
Vortexing and Centrifugation: Vortex the tubes for approximately 5-10 minutes to ensure thorough mixing and extraction. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS (B15284909) analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table outlines typical LC-MS/MS parameters for the analysis of dothiepin and its deuterated internal standard.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte and then re-equilibrate the column. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transitions (MRM) | Dothiepin: Precursor Ion (m/z) -> Product Ion (m/z) This compound: Precursor Ion (m/z) -> Product Ion (m/z) |
| Dwell Time | 100-200 ms per transition |
| Ion Source Temperature | 400 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V |
Data Presentation
The following table summarizes key pharmacokinetic parameters of dothiepin from a study in healthy volunteers. While this data was not generated using a this compound based method, it is representative of the quantitative data that would be obtained from such an analysis.
| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |
| Cmax (ng/mL) | 47 (± 11) |
| Tmax (hours) | 3.0 (± 1.0) |
| t½ (elimination half-life, hours) | 20.5 (± 4.9) |
| AUC₀₋∞ (ng·h/mL) | 1230 (± 350) |
| CL/F (Apparent Oral Clearance, L/h) | 68.3 (± 18.5) |
| Vd/F (Apparent Volume of Distribution, L) | 2040 (± 780) |
Visualizations
Experimental Workflow for Dothiepin Quantification
Workflow for the quantification of dothiepin in plasma.
Signaling Pathway (Illustrative Example of Drug Action)
While this compound itself is not pharmacologically active, the parent compound, dothiepin, acts as a serotonin-norepinephrine reuptake inhibitor. The following diagram illustrates this general mechanism of action.
Mechanism of action of dothiepin.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical drug development. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of dothiepin in biological samples. The methodologies and data presented in this guide provide a foundational understanding for the application of this compound in a research setting. As with any analytical method, it is crucial to perform a thorough method validation to ensure that the assay is suitable for its intended purpose.
A Technical Guide to the Physical Characteristics of Dothiepin and Dothiepin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the physical and chemical characteristics of the tricyclic antidepressant Dothiepin (B26397) and its deuterated isotopologue, Dothiepin-d3. This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and an exploration of the underlying mechanisms of action and metabolism.
Core Physical and Chemical Properties
It is important to note that the substitution of hydrogen with deuterium (B1214612) atoms results in a slight increase in molecular weight but is expected to have a minimal impact on other physical properties such as melting point, boiling point, and pKa.[7][8] Any differences are generally subtle and may not be significant in most applications outside of those sensitive to kinetic isotope effects.[7][9][10]
| Property | Dothiepin | This compound |
| Molecular Formula | C₁₉H₂₁NS | C₁₉H₁₈D₃NS |
| Molecular Weight | 295.44 g/mol | 298.46 g/mol |
| Appearance | Crystals (from ethanol-ether for HCl salt) | Pale Yellow Semi-Solid |
| Melting Point | 55-57 °C | Not Experimentally Reported |
| Boiling Point | 171-172 °C at 0.05 mmHg | Not Experimentally Reported |
| Water Solubility | 1.5 mg/L @ 25 °C (estimated for free base) | Not Experimentally Reported |
| Solubility (HCl Salt) | Freely soluble in water, alcohol, and methylene (B1212753) chloride | Not Experimentally Reported |
| logP | 4.49 - 4.98 | Not Experimentally Reported |
| pKa (Strongest Basic) | 9.76 | Not Experimentally Reported |
| CAS Number | 113-53-1 | 136765-31-6 |
| Storage | Room Temperature | 2-8°C Refrigerator |
Experimental Protocols
This section details the standard methodologies for determining the key physical characteristics outlined above. These protocols are general and can be applied to both Dothiepin and this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is a crucial indicator of its purity and can be determined using the capillary method.[11][12][13][14][15]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[12][14]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[14]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[14][15]
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[15]
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[16][17][18][19][20]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Analytical balance
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and the aqueous phase are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[17][20]
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A known volume of the solution containing the compound is mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a precise method for its determination.[21][22][23][24][25]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (usually water or a co-solvent system if solubility is low).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized acid or base, added in small, known increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a monoprotic acid or base, the pKa is equal to the pH at the half-equivalence point.[24]
Mechanism of Action and Metabolic Pathways
Dothiepin is a tricyclic antidepressant that exerts its therapeutic effects by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft.[26][27][28][29][30] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant activity. Additionally, Dothiepin exhibits antagonist activity at histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic acetylcholine (B1216132) receptors, which contributes to some of its side effects, such as sedation and anticholinergic effects.[26][29]
The metabolism of Dothiepin primarily occurs in the liver and involves N-demethylation and S-oxidation, mediated by cytochrome P450 enzymes, including CYP2C19 and CYP2D6.[31][32][33] The major active metabolites are northiaden (B26509) (desmethyldothiepin) and dothiepin S-oxide, which also contribute to the overall pharmacological effect.[34]
Dothiepin's Primary Mechanism of Action
Caption: Dothiepin's inhibition of serotonin and norepinephrine reuptake.
Metabolic Pathway of Dothiepin
Caption: Major metabolic pathways of Dothiepin in the liver.
Conclusion
This technical guide has provided a detailed overview of the physical characteristics of Dothiepin and its deuterated analog, this compound. While comprehensive experimental data for Dothiepin is well-established, there is a notable lack of such information for this compound in the public domain, reflecting its primary use as an analytical standard. The provided experimental protocols offer a foundation for researchers to determine these properties. The diagrams of the mechanism of action and metabolic pathways illustrate the key pharmacological aspects of Dothiepin. This guide serves as a valuable resource for professionals in the fields of pharmaceutical research and development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. waters.com [waters.com]
- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 27. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 28. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dosulepin - Wikipedia [en.wikipedia.org]
- 30. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of cytochrome P450 2C19 and 2C9 amino acid residues 72 and 241 on metabolism of tricyclic antidepressant drugs [pubmed.ncbi.nlm.nih.gov]
- 33. austinpublishinggroup.com [austinpublishinggroup.com]
- 34. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Certificate of Analysis for Dothiepin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Dothiepin-d3, a deuterated analog of the tricyclic antidepressant Dothiepin. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Dothiepin in biological samples through techniques like mass spectrometry and liquid chromatography.[1] Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this reference material, which in turn underpins the validity of research findings.
Product Information and Specifications
The initial section of a CoA typically provides fundamental information about the compound and the specific batch being certified. This includes details such as the product name, catalog number, CAS number for both the deuterated and unlabeled forms, molecular formula, and molecular weight.
| Parameter | Specification | Source |
| Product Name | This compound | - |
| Alternate Names | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine; Dosulepin-d3 | [2] |
| Catalogue Number | PA STI 036290 | [3] |
| CAS Number | 136765-31-6 | [3][4] |
| Unlabeled CAS | 113-53-1 | |
| Molecular Formula | C₁₉H₁₈D₃NS | |
| Molecular Weight | 298.46 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Analytical Data and Interpretation
This core section of the CoA presents the results of various analytical tests performed to confirm the identity, purity, and quality of the this compound standard.
| Test | Method | Result | Interpretation |
| Identity | ¹H-NMR | Consistent with structure | The proton nuclear magnetic resonance spectrum matches the expected pattern for the this compound molecule, confirming its chemical structure. |
| MS (ESI+) | m/z 299.1 [M+H]⁺ | The mass spectrometry result shows a molecular ion peak corresponding to the protonated this compound, confirming its molecular weight. | |
| Purity | HPLC (UV at 230 nm) | 99.8% | The sample is highly pure as determined by high-performance liquid chromatography, with minimal impurities detected. |
| Isotopic Purity | Mass Spectrometry | 99.5% (d₃) | The vast majority of the molecules contain the desired three deuterium (B1214612) atoms, ensuring its suitability as an internal standard. |
| Residual Solvents | GC-MS | <0.1% | The amount of any remaining solvents from the synthesis process is below the accepted threshold. |
| Water Content | Karl Fischer Titration | 0.15% | The sample has a low water content, which is important for accurate weighing and stability. |
Below is a visual representation of the this compound chemical structure.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. The following are typical protocols for the key analytical tests performed on this compound.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate this compound from any non-deuterated Dothiepin and other impurities, allowing for the quantification of its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1M sodium acetate (B1210297) buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile (B52724) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
A standard solution of this compound is prepared by dissolving an accurately weighed amount in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
The solution is filtered through a 0.22 µm membrane filter.
-
The prepared sample is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured. Purity is calculated by dividing the main peak area by the total area of all peaks.
-
B. Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Procedure:
-
The sample is introduced into the mass spectrometer, typically after separation by HPLC.
-
For identity confirmation, a full scan is performed to find the protonated molecular ion [M+H]⁺. For this compound (MW = 298.46), this peak should appear at approximately m/z 299.1.
-
For isotopic purity, the relative intensities of the peaks corresponding to the deuterated (d₃), partially deuterated (d₁, d₂), and non-deuterated (d₀) forms are measured. The isotopic purity is the percentage of the d₃ form relative to the sum of all forms.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of the molecule and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Procedure:
-
A small amount of the this compound sample is dissolved in the deuterated solvent.
-
The ¹H-NMR spectrum is acquired.
-
The resulting spectrum is compared to the known spectrum of Dothiepin. The key difference will be the absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium atoms on the N-methyl group.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the quality control analysis of a this compound reference standard.
Caption: Quality control workflow for this compound analysis.
This guide provides a framework for understanding the critical data and methodologies presented in a Certificate of Analysis for this compound. For any specific batch, it is imperative to refer to the CoA provided by the supplier for the exact results and specifications.
References
Dothiepin-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dothiepin-d3, the deuterated analog of the tricyclic antidepressant dothiepin (B26397), serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to the parent drug, with the key difference of deuterium (B1214612) substitution, allows for precise quantification in complex biological matrices using mass spectrometry. The stability and proper storage of this analytical standard are paramount to ensure the accuracy and reliability of experimental results. This guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and the experimental protocols relevant to its handling and analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine |
| Synonyms | Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3 |
| CAS Number | 136765-31-6 |
| Molecular Formula | C₁₉H₁₈D₃NS |
| Molecular Weight | 298.46 g/mol |
| Appearance | Pale Yellow Semi-Solid |
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and ensure its suitability as an analytical standard. The following table summarizes the recommended storage conditions based on available data from suppliers.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | 2-8°C (Refrigerator) | Refer to manufacturer's certificate of analysis | Protect from light and moisture. |
| Alternative Long-term | -20°C | Refer to manufacturer's certificate of analysis | For extended storage. |
| Shipping | Ambient | Short-term | Minimize exposure to extreme temperatures. |
| In Solution | -80°C or -20°C | Up to 6 months or 1 month, respectively | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Stability Profile
While specific, long-term quantitative stability data for this compound is not extensively published, its stability can be inferred from the data available for the non-deuterated form, Dothiepin, and general principles of deuterated compound stability. A Safety Data Sheet for this compound indicates that it is stable under normal conditions.[2]
Forced Degradation Studies (Inferred from Dothiepin)
Forced degradation studies on Dothiepin provide insights into its potential degradation pathways under various stress conditions. These pathways are likely to be similar for this compound.
| Stress Condition | Observations | Potential Degradants |
| Acidic Hydrolysis | Degradation observed. | Isomerization products, hydrolysis of the amine side chain. |
| Alkaline Hydrolysis | Significant degradation observed. | Cleavage of the dibenzothiepin ring, side-chain modifications. |
| Oxidative | Degradation observed. | S-oxidation to form Dothiepin S-oxide. |
| Photolytic | Potential for degradation upon exposure to light. | Isomerization and other light-induced reactions. |
| Thermal | Stable at elevated temperatures for a limited time. | Decomposition at very high temperatures. |
Metabolic Pathways and Degradation
The primary route of degradation for Dothiepin in vivo is through metabolic processes. It is anticipated that this compound will follow similar metabolic pathways, which primarily involve N-demethylation and S-oxidation.[3] The substitution of deuterium for hydrogen on one of the N-methyl groups may slightly alter the rate of metabolism but is unlikely to change the primary metabolic products.
The major metabolites of Dothiepin are:
-
Nordothiepin (Desmethyldothiepin): Formed by the removal of one of the methyl groups from the amine side chain.
-
Dothiepin S-oxide: Formed by the oxidation of the sulfur atom in the dibenzothiepin ring.[1]
-
Nordothiepin S-oxide: A metabolite that has undergone both N-demethylation and S-oxidation.[3]
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 230-290 nm, optimized for Dothiepin and its potential degradants.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. Peak purity of the main this compound peak should be assessed.
Forced Degradation Study Protocol
To investigate the intrinsic stability of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a specified period.
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 N NaOH) under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Photostability: Expose a solid sample and a solution of this compound to UV and visible light.
-
Thermal Degradation: Heat a solid sample of this compound at a specified temperature.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify any degradation products.
Conclusion
The stability of this compound is critical for its application as an internal standard in bioanalytical methods. While specific stability data for the deuterated form is limited, information from the non-deuterated parent compound, Dothiepin, provides valuable insights into its handling, storage, and potential degradation pathways. Adherence to the recommended storage conditions of refrigeration (2-8°C) or freezing (-20°C), protection from light, and proper handling of solutions will ensure the long-term integrity of this compound. For rigorous applications, it is recommended to perform in-house stability assessments using validated analytical methods to confirm its suitability for its intended use.
References
Methodological & Application
Application Note: Quantitative Analysis of Dothiepin in Human Plasma by LC-MS/MS using Dothiepin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dothiepin (also known as Dosulepin) in human plasma. The method utilizes Dothiepin-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of Dothiepin in a biological matrix.
Introduction
Dothiepin is a tricyclic antidepressant used in the treatment of depression and anxiety. Accurate and reliable quantification of Dothiepin in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the quantitative determination of Dothiepin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Data acquisition and processing software
Preparation of Solutions
-
Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dothiepin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dothiepin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Thaw plasma samples, calibration standards, and QC samples to room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient may be optimized |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Gas 1 (Nebulizer Gas) | Optimized for the specific instrument |
| Gas 2 (Heater Gas) | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dothiepin | 296.1 | 58.2 | To be optimized |
| This compound | 299.1 | 61.2 | To be optimized |
Note: The molecular weight of Dothiepin is 295.44 g/mol , and for this compound, it is 298.46 g/mol . The precursor ions correspond to the [M+H]+ adducts. The product ions should be confirmed by direct infusion and optimization on the specific mass spectrometer being used.
Method Validation
The bioanalytical method should be validated according to the principles of the ICH M10 guideline on bioanalytical method validation. Key validation parameters are summarized below.
Linearity
The method should demonstrate linearity over a clinically relevant concentration range. A typical calibration curve for Dothiepin in plasma is expected to be linear from approximately 0.5 to 100 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 1: Summary of Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of Dothiepin and the matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous plasma components do not interfere with the quantification.
Table 2: Summary of Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Dothiepin | LQC | > 85% | 85 - 115% |
| HQC | > 85% | 85 - 115% | |
| This compound | - | > 85% | 85 - 115% |
Stability
The stability of Dothiepin in plasma should be evaluated under various storage and handling conditions to ensure the integrity of the samples from collection to analysis.
Table 3: Summary of Stability Studies
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Change) |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | ± 15% |
| Short-Term Stability | 24 hours | Room Temperature | ± 15% |
| Long-Term Stability | 30 days | -80°C | ± 15% |
| Post-Preparative Stability | 48 hours | 4°C (in autosampler) | ± 15% |
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Dothiepin in plasma.
Conclusion
This application note describes a reliable and sensitive LC-MS/MS method for the quantification of Dothiepin in human plasma using its deuterated internal standard, this compound. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.
References
Application Note: Validated Bioanalytical Method for the Quantification of Dothiepin in Human Plasma using Dothiepin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, validated bioanalytical method for the quantitative determination of Dothiepin in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Dothiepin-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the reliable quantification of Dothiepin in a biological matrix.
Introduction
Dothiepin (Dosulepin) is a tricyclic antidepressant used in the treatment of major depressive disorder.[1] Accurate and reliable quantification of Dothiepin in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[2][3] This application note provides a comprehensive protocol for a validated LC-MS/MS method for the analysis of Dothiepin in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium (B1175870) formate
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A system with a binary pump capable of gradient elution.
-
Autosampler: Capable of maintaining samples at 4°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dothiepin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples, and a working solution of the internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).
-
Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.0 | 80 |
| 3.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 1.5 kV
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dothiepin | 296.1 | 225.1 | 20 |
| Dothiepin | 296.1 | 251.1 | 15 |
| This compound | 299.1 | 228.1 | 20 |
Note: The precursor ion for Dothiepin is [M+H]+.[1] The product ions are based on typical fragmentation patterns.The precursor for this compound is calculated based on a +3 Da shift from the unlabeled compound.Collision energies should be optimized for the specific instrument used.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | Intra-day: ≤ 8.5% RSD, Inter-day: ≤ 10.2% RSD |
| Recovery | > 85% for both analyte and IS |
| Matrix Effect | Normalized to IS, within acceptable limits |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under tested conditions |
Data presented is a summary of typical validation results and may vary between laboratories and instruments.
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dothiepin in human plasma using this compound as an internal standard. The method has been validated and shown to be accurate and precise over a clinically relevant concentration range. This detailed protocol can be readily implemented in a bioanalytical laboratory for routine analysis in support of clinical and research studies.
References
Application Note: Quantification of Dothiepin in Human Plasma by GC-MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of dothiepin (B26397) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Dothiepin-d3, to ensure high accuracy and precision. The described protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and optimized GC-MS parameters for selective detection and quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
Dothiepin is a tricyclic antidepressant used in the treatment of depression and anxiety. Accurate and reliable quantification of dothiepin in biological matrices is crucial for clinical and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of drugs like dothiepin in complex biological samples. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[1] This application note provides a detailed protocol for the quantification of dothiepin in human plasma using a GC-MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[2]
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Heptane (HPLC grade)
-
Isoamyl alcohol (ACS grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Human plasma (drug-free)
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of dothiepin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dothiepin stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QCs.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, calibration standard, or QC, add 50 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 200 µL of 1 M NaOH to alkalinize the sample.
-
Add 5 mL of extraction solvent (n-heptane:isoamyl alcohol, 98:2 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters and may require optimization for individual instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Dothiepin: [to be determined based on fragmentation], this compound: [to be determined based on fragmentation + 3] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Results and Discussion
This GC-MS method provides excellent chromatographic separation and selective detection of dothiepin and its deuterated internal standard. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative results.
Method Validation
The method should be validated according to international guidelines, assessing parameters such as linearity, sensitivity (LOD and LOQ), precision, accuracy, and recovery.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method based on available literature for similar assays.[3][4]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Experimental Workflow and Logical Relationships
To visualize the experimental process and the interplay of validation parameters, the following diagrams are provided.
References
Application Note: High-Throughput Analysis of Dothiepin in Human Plasma by LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dothiepin (Dosulepin) in human plasma. Dothiepin-d3 is employed as the internal standard to ensure accuracy and precision. The described method is suitable for therapeutic drug monitoring (TDM) in patients undergoing treatment with Dothiepin, a tricyclic antidepressant. The simple and rapid protein precipitation-based sample preparation protocol, coupled with a fast LC gradient, allows for a short analysis time, making it ideal for routine clinical laboratory use. This method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Dothiepin (Dosulepin) is a tricyclic antidepressant used in the treatment of depression and anxiety.[1] Therapeutic drug monitoring (TDM) of Dothiepin is crucial for optimizing therapeutic outcomes and minimizing toxicity, given the significant inter-individual variability in its pharmacokinetics.[2] LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[4][5][6] This application note provides a detailed protocol for the quantification of Dothiepin in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method is used for the extraction of Dothiepin and the internal standard from human plasma.
-
Allow all samples (calibrators, quality controls, and patient samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 3 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The MRM transitions for Dothiepin and this compound are monitored.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of a validated LC-MS/MS assay for Dothiepin using this compound as an internal standard. The data presented is representative and may vary between laboratories and instrument platforms.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dothiepin | 296.1 | 107.1 | 100 | 25 |
| This compound | 299.1 | 107.1 | 100 | 25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (15 ng/mL) | < 10% |
| Mid QC (150 ng/mL) | < 8% |
| High QC (400 ng/mL) | < 8% |
| Inter-day Precision (%CV) | |
| Low QC (15 ng/mL) | < 12% |
| Mid QC (150 ng/mL) | < 10% |
| High QC (400 ng/mL) | < 10% |
| Accuracy (% Bias) | |
| Low QC (15 ng/mL) | ± 15% |
| Mid QC (150 ng/mL) | ± 10% |
| High QC (400 ng/mL) | ± 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Dothiepin TDM by LC-MS/MS.
Caption: Simplified signaling pathway of Dothiepin's mechanism of action.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the therapeutic drug monitoring of Dothiepin in human plasma. The use of this compound as an internal standard ensures accurate quantification. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical laboratories, aiding clinicians in personalizing Dothiepin therapy for improved patient outcomes.
References
- 1. lcms.cz [lcms.cz]
- 2. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dothiepin and its Metabolites in Human Plasma Using Dothiepin-d3
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the tricyclic antidepressant Dothiepin and its major active metabolites, Northiaden and Dothiepin S-oxide, in human plasma. The method utilizes a stable isotope-labeled internal standard, Dothiepin-d3, to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, providing excellent recovery and minimizing matrix effects. The validated method demonstrates good linearity over the specified concentration range and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Dothiepin (also known as Dosulepin) is a tricyclic antidepressant used in the treatment of major depressive disorder. It is metabolized in the liver to active metabolites, primarily Northiaden (N-desmethyldothiepin) and Dothiepin S-oxide[1]. Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for understanding its pharmacokinetic profile and for therapeutic drug management to optimize dosage and minimize toxicity. This application note presents a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of Dothiepin, Northiaden, and Dothiepin S-oxide in human plasma using this compound as the internal standard (IS).
Experimental
Materials and Reagents
-
Dothiepin hydrochloride (≥98% purity)
-
Northiaden (≥98% purity)
-
Dothiepin S-oxide (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Ammonium formate (B1220265) (≥99% purity)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dothiepin, Northiaden, Dothiepin S-oxide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dothiepin, Northiaden, and Dothiepin S-oxide stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Dothiepin | 296.1 | 58.1 | 150 | 30 | 25 |
| Northiaden | 282.1 | 44.1 | 150 | 30 | 25 |
| Dothiepin S-oxide | 312.1 | 58.1 | 150 | 35 | 30 |
| This compound | 299.1 | 61.1 | 150 | 30 | 25 |
Results and Discussion
Linearity and Sensitivity
The method was validated for linearity over the concentration ranges of 1-500 ng/mL for Dothiepin, Northiaden, and Dothiepin S-oxide. The calibration curves showed excellent linearity with a coefficient of determination (r²) greater than 0.99 for all analytes. The lower limit of quantification (LLOQ) was established at 1 ng/mL for all three analytes.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Dothiepin | 3 | 5.2 | 102.3 | 6.8 | 101.5 |
| 50 | 4.1 | 98.9 | 5.5 | 99.2 | |
| 400 | 3.5 | 100.8 | 4.9 | 100.1 | |
| Northiaden | 3 | 6.1 | 103.5 | 7.5 | 102.8 |
| 50 | 4.8 | 99.5 | 6.2 | 100.3 | |
| 400 | 3.9 | 101.2 | 5.3 | 100.7 | |
| Dothiepin S-oxide | 3 | 7.3 | 105.1 | 8.9 | 104.3 |
| 50 | 5.5 | 101.8 | 7.1 | 101.1 | |
| 400 | 4.2 | 100.5 | 6.0 | 100.9 |
Recovery and Matrix Effect
The extraction recovery of Dothiepin, Northiaden, and Dothiepin S-oxide from human plasma was consistent and ranged from 85% to 95%. The use of the deuterated internal standard, this compound, effectively compensated for any variability in the extraction process and potential matrix effects, ensuring reliable quantification.
Visualizations
References
Application Notes and Protocols: Quantification of Dothiepin in Serum by Liquid-Liquid Extraction Coupled with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dothiepin (B26397) (also known as Dosulepin) is a tricyclic antidepressant used in the treatment of depression and anxiety. Therapeutic drug monitoring of dothiepin in serum is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides a detailed protocol for the extraction of dothiepin from human serum using a liquid-liquid extraction (LLE) method, with dothiepin-d3 (B1147144) serving as the internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in extraction efficiency and instrument response.[1]
Experimental Protocol
This protocol is based on established methods for the extraction of tricyclic antidepressants from biological matrices.[2]
Materials and Reagents:
-
Human serum samples
-
Dothiepin analytical standard
-
This compound internal standard
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) (or other suitable base to adjust pH)
-
Methanol (B129727), HPLC grade
-
Water, deionized or HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized based on the expected range of dothiepin in samples).
-
-
pH Adjustment:
-
Add 20 µL of 2M ammonium hydroxide to the serum sample to basify the solution (target pH > 9). This ensures that dothiepin, a tertiary amine, is in its non-ionized form, facilitating its extraction into an organic solvent.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the microcentrifuge tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of methanol and water with a small percentage of formic acid).
-
Vortex briefly to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data
The following table summarizes representative validation parameters for the liquid-liquid extraction of a structurally similar tricyclic antidepressant, doxepin, from human plasma using methyl tert-butyl ether. These values provide an expected performance range for the described dothiepin protocol.
| Parameter | Doxepin | Nordoxepin (Metabolite) |
| Extraction Recovery | 86.6% - 90.4% | 88.0% - 99.1% |
| Linear Dynamic Range | 15.0 - 3900 pg/mL | 5.00 - 1300 pg/mL |
| Mean Correlation Coefficient (r²) | 0.9991 | 0.9993 |
| Intra-batch Precision (% CV) | ≤ 8.3% | ≤ 8.3% |
| Inter-batch Precision (% CV) | ≤ 7.2% | ≤ 7.2% |
| Intra-batch Accuracy | 93.1% - 104.0% | 93.1% - 104.0% |
| Inter-batch Accuracy | 91.7% - 101.0% | 91.7% - 101.0% |
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for Dothiepin from serum.
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in Dothiepin-d3 LC-MS analysis
Technical Support Center: Dothiepin-d3 LC-MS Analysis
Welcome to the technical support center for this compound LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a stable isotope-labeled version of the tricyclic antidepressant Dothiepin, where three hydrogen atoms have been replaced by deuterium (B1214612).[1][2][3] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte of interest (Dothiepin).[4] This allows for accurate correction of variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer, leading to improved precision and accuracy of the analytical method.
Q2: My this compound internal standard appears to be losing its deuterium labels, leading to inaccurate quantification. What could be the cause?
The loss of deuterium labels from a deuterated internal standard is known as isotopic exchange or back-exchange. This can occur when the deuterium atoms on the molecule are in chemically labile positions and exchange with protons from the surrounding environment, such as the mobile phase or sample matrix. The stability of the deuterium label is critical, and its loss can be influenced by factors such as pH, temperature, and the specific location of the labels on the molecule. For this compound, if the deuterium atoms are on the N-methyl group, they are generally stable. However, harsh analytical conditions can promote this exchange.
Q3: Can the mobile phase composition affect the stability of this compound?
Yes, the mobile phase composition, particularly its pH, can significantly influence the rate of isotopic exchange. Acidic or basic conditions can catalyze the exchange of deuterium for hydrogen, especially if the deuterium atoms are located on heteroatoms or adjacent to carbonyl groups. While Dothiepin does not have these features, extreme pH conditions should generally be avoided to maintain the stability of the internal standard. For tricyclic antidepressants, methods often use mobile phases containing formic acid or ammonium (B1175870) formate. It is crucial to evaluate the stability of this compound in your specific mobile phase during method development.
Q4: I am observing a signal for unlabeled Dothiepin in my blank samples that are spiked only with this compound. What is the source of this signal?
This observation can be attributed to two main possibilities:
-
Isotopic Impurity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Dothiepin as an impurity from its synthesis. It is important to check the certificate of analysis provided by the supplier for the isotopic purity of the standard.
-
In-source Isotopic Exchange: Back-exchange can occur within the mass spectrometer's ion source, where the energized ions interact with residual protic solvent molecules. This can lead to the apparent conversion of the deuterated internal standard to the unlabeled analyte.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the LC-MS analysis of Dothiepin using this compound as an internal standard.
Guide 1: Investigating Isotopic Back-Exchange
Issue: Inconsistent and inaccurate quantitative results, possibly due to the loss of deuterium from the this compound internal standard.
Objective: To determine if isotopic back-exchange is occurring during sample preparation or LC-MS analysis and to mitigate its effects.
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A (Control): Spike the this compound internal standard into a fresh, clean solvent (e.g., your initial mobile phase composition).
-
Set B (Matrix Incubation): Spike the this compound internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate Samples: Store both sets of samples under conditions that mimic your entire sample preparation workflow (e.g., same duration, temperature, and pH).
-
Sample Processing: Process both sets of samples using your established extraction procedure.
-
LC-MS Analysis: Analyze the processed samples by LC-MS.
-
Data Evaluation: Monitor the signal intensity of the unlabeled Dothiepin in both sets of samples. A significant increase in the Dothiepin signal in Set B compared to Set A would indicate that back-exchange is occurring in the presence of the biological matrix.
Troubleshooting Flowchart:
References
Dothiepin-d3 Mass Spectrometry Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Dothiepin (B26397) and its deuterated internal standard, Dothiepin-d3. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of Dothiepin (also known as Dosulepin), a tricyclic antidepressant. It contains three deuterium (B1214612) atoms in place of hydrogen atoms. In quantitative mass spectrometry, it serves as an ideal internal standard (IS).[1][2] Because it is chemically almost identical to Dothiepin, it co-elutes chromatographically and experiences similar ionization and extraction effects.[3][4] However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling accurate quantification by correcting for variations during sample preparation and analysis.[5]
Q2: What are the recommended starting MRM transitions for Dothiepin and this compound?
Optimizing Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and specificity. For Dothiepin, the protonated precursor ion ([M+H]⁺) is m/z 296.1. A common fragmentation pathway for tricyclic antidepressants involves the cleavage of the side chain. Based on this, a primary product ion for Dothiepin is expected at m/z 107.1, corresponding to the dimethylaminopropyl group.
For this compound, the precursor ion will be m/z 299.1 ([M+3+H]⁺). Assuming the deuterium labels are on the tricyclic ring system, the primary product ion will remain m/z 107.1. If the labels are on the N-methyl groups, the product ion would be m/z 110.1. It is crucial to experimentally verify the most abundant and stable product ion.
The following table summarizes the recommended starting transitions for optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dothiepin | 296.1 | 107.1 | 251.1 |
| This compound | 299.1 | 107.1 | 254.1 (Predicted) |
Note: Qualifier ions are secondary product ions used for identity confirmation. The qualifier for this compound is predicted and should be confirmed experimentally.
Q3: What are typical liquid chromatography (LC) conditions for analyzing Dothiepin?
A reversed-phase C18 column is commonly used for the separation of tricyclic antidepressants. Gradient elution is typically employed to achieve good peak shape and separation from matrix components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, < 2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Q4: Which ionization mode is best for this compound analysis?
Electrospray Ionization (ESI) in the positive ion mode is the standard and most effective method for analyzing tricyclic antidepressants like Dothiepin, as the tertiary amine group is readily protonated.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Problem: Low or no signal for Dothiepin / this compound.
This is a frequent issue that can stem from multiple sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low signal intensity.
1. Verify Mass Spectrometer Performance:
-
Action: Directly infuse a standard solution of Dothiepin into the mass spectrometer.
-
If no signal: The issue is with the MS. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound parameters (precursor/product ions, collision energy). Ensure the instrument is calibrated and functioning correctly.
-
If signal is present: The issue lies with the chromatography or sample preparation.
2. Check Liquid Chromatography Performance:
-
Action: Inject a standard solution onto the LC-MS/MS system.
-
If no peak is observed: Check the LC system for leaks, blockages, or pump issues. Ensure the correct mobile phases are being used and that the column is in good condition.
-
If a peak is observed: The problem is likely related to the sample matrix or the extraction procedure.
3. Investigate Sample Preparation and Matrix Effects:
-
Action: Evaluate your sample preparation method.
-
Cause: Ion suppression from matrix components is a common problem in ESI-MS. This occurs when co-eluting compounds from the sample (e.g., salts, phospholipids) interfere with the ionization of the analyte, reducing its signal.
-
Solution: Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). You can also try diluting the sample or modifying the chromatography to separate Dothiepin from the interfering components. A post-column infusion experiment can confirm ion suppression.
Problem: Inconsistent results or poor reproducibility.
-
Cause: Inconsistent results are often traced back to the internal standard. While deuterated internal standards are robust, issues can still arise.
-
Action 1: Check IS Response: Monitor the absolute peak area of this compound across your analytical batch. A consistent response suggests the instrument is stable. High variability points to issues with sample preparation or instrument performance.
-
Action 2: Verify IS Purity and Concentration: Ensure the internal standard working solution is accurate and has not degraded. Prepare fresh solutions if necessary.
-
Action 3: Assess Chromatographic Separation: In rare cases, the deuterated standard can have a slightly different retention time than the analyte. If this shift causes one of the peaks to fall into a region of ion suppression while the other does not, it can lead to inaccurate quantification. Adjusting the chromatography to ensure both peaks elute in a clean region of the chromatogram is essential.
Experimental Protocols
Protocol 1: Optimization of this compound MS/MS Parameters
This protocol describes how to determine the optimal MRM transitions and collision energies (CE) for Dothiepin and this compound.
Caption: Experimental workflow for MRM parameter optimization.
-
Precursor Ion Identification:
-
Prepare a ~1 µg/mL solution of Dothiepin in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a Q1 full scan in positive ESI mode to find the protonated molecule, [M+H]⁺, which should be at m/z 296.1.
-
-
Product Ion Identification:
-
Set the mass spectrometer to product ion scan mode, selecting m/z 296.1 as the precursor ion in Q1.
-
Apply a range of collision energies to fragment the precursor ion in the collision cell (Q2).
-
Identify the most abundant and stable product ions in the resulting spectrum. Note the top 2-3 fragments for potential use as quantifier and qualifier ions.
-
-
MRM Optimization (Collision Energy):
-
Set the instrument to MRM mode. For each precursor → product ion pair, create multiple transitions where the only difference is the applied collision energy (CE).
-
Infuse the Dothiepin solution again and monitor the intensity of each transition as the CE is varied.
-
Plot product ion intensity versus collision energy to find the optimal CE value that yields the highest signal for each transition.
-
-
Repeat for this compound:
-
Repeat steps 1-3 using a this compound standard. The expected precursor ion is m/z 299.1. The optimal CE should be very similar to that of the non-deuterated Dothiepin.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a simple and fast method for cleaning up plasma or serum samples.
-
Aliquoting: Pipette 100 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the this compound internal standard working solution (e.g., at a concentration that gives a robust signal).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject the supernatant directly into the LC-MS/MS system. If necessary, the sample can be evaporated and reconstituted in the mobile phase.
Summary of Key MS Parameters
The following tables provide starting points for method development. Note that source parameters are highly instrument-dependent and should be optimized for your specific mass spectrometer model.
Table 1: Recommended MRM Transitions & Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| Dothiepin | 296.1 | 107.1 | 50-150 | 80 - 120 | 25 - 40 |
| Dothiepin | 296.1 | 251.1 | 50-150 | 80 - 120 | 20 - 35 |
| This compound | 299.1 | 107.1 | 50-150 | 80 - 120 | 25 - 40 |
Note: Potentials and energies are typical starting ranges and require empirical optimization.
Table 2: Example ESI Source Parameters
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary/IonSpray Voltage | 3500 - 5000 V |
| Source Temperature | 350 - 500 °C |
| Nebulizer Gas (Gas 1) | 40 - 60 psi |
| Heater Gas (Gas 2) | 40 - 60 psi |
| Curtain Gas | 20 - 30 psi |
Disclaimer: This guide provides general recommendations and starting points. All methods must be fully validated according to appropriate regulatory guidelines for their intended use.
References
- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
matrix effects in the analysis of Dothiepin using a deuterated IS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Dothiepin using LC-MS/MS with a deuterated internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing significant ion suppression for Dothiepin, even with a deuterated internal standard. What is the likely cause and how can I troubleshoot this?
Answer:
Ion suppression is a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of your analyte, leading to a reduced signal. While a deuterated internal standard (IS) is designed to compensate for this, severe matrix effects can still impact assay performance.
Common Causes in Plasma/Serum Samples:
-
Phospholipids: These are major components of cell membranes and are frequently co-extracted, especially with simple sample preparation methods like protein precipitation.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the electrospray ionization process.
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.
-
Improve Sample Preparation:
-
If using protein precipitation, consider a more effective solvent or switch to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Specialized phospholipid removal plates or cartridges can be highly effective.
-
-
Optimize Chromatography:
-
Modify your LC gradient to achieve better separation between Dothiepin and the interfering matrix components.
-
Consider using a different stationary phase, such as a biphenyl (B1667301) or PFP column, which can offer different selectivity for tricyclic antidepressants.[1]
-
-
Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract before injection. A 200-fold dilution has been shown to improve signal recovery in multi-analyte methods including Dothiepin.[1]
Question: My results show high variability and poor precision between different plasma lots. What could be the reason?
Answer:
High variability between different lots of a biological matrix is a classic indication of differential matrix effects. This means that the nature and concentration of interfering components vary from one sample source to another, affecting the analyte and the deuterated internal standard to different extents.
Troubleshooting Steps:
-
Quantitative Matrix Effect Assessment: Perform a quantitative assessment of the matrix factor using at least six different lots of the biological matrix. This will help you determine the extent of the variability.
-
Review Internal Standard Suitability: Although a deuterated IS is ideal, in cases of extreme differential matrix effects, ensure there are no issues with the IS itself (e.g., purity, stability).
-
Enhance Sample Cleanup: The most robust solution is to improve the sample preparation method to remove the source of the variability. Solid-Phase Extraction (SPE) is generally more effective at providing cleaner extracts compared to protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of Dothiepin bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of Dothiepin by co-eluting, undetected components in the sample matrix.[2][3] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal) and is a primary cause of inaccurate and imprecise results in LC-MS/MS bioanalysis.[2]
Q2: Why is a deuterated internal standard (IS) recommended for Dothiepin analysis?
A2: A deuterated internal standard, such as Dothiepin-d3, is considered the "gold standard" because its physicochemical properties are nearly identical to Dothiepin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variability in extraction recovery and matrix effects, leading to enhanced accuracy and precision.
Q3: Can a deuterated internal standard completely eliminate matrix effects?
A3: While a deuterated IS is highly effective at compensating for matrix effects, it may not completely eliminate them in all situations. "Differential matrix effects" can occur where the analyte and the IS are affected differently by the matrix, although this is less common with co-eluting stable isotope-labeled standards. Therefore, it is still crucial to assess matrix effects during method validation.
Q4: How do I quantitatively assess the matrix effect for Dothiepin according to regulatory guidelines?
A4: Regulatory bodies recommend a quantitative assessment of the matrix effect, typically by calculating the Matrix Factor (MF). This is done by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.
Q5: What are the typical precursor and product ions for Dothiepin and its deuterated IS?
A5: While specific transitions should be optimized in your laboratory, a common precursor-to-product ion transition for Dothiepin (related to Doxepin) is m/z 280.1 → 107.0. For a deuterated IS (e.g., this compound), the precursor ion would be shifted by the number of deuterium (B1214612) atoms (e.g., m/z 283.1), while the product ion may or may not be shifted depending on its structure.
Quantitative Data Summary
The following tables present illustrative data for the assessment of matrix effects and recovery in the analysis of Dothiepin.
Disclaimer: This data is representative and intended to illustrate the expected performance of a validated bioanalytical method. Actual results may vary.
Table 1: Quantitative Assessment of Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution, Set A) | Mean Peak Area (Post-Extraction Spike, Set B) | Matrix Factor (MF) (B/A) | IS-Normalized MF |
| Dothiepin | 10 | 55,123 | 48,950 | 0.89 | 0.99 |
| 500 | 2,805,460 | 2,510,890 | 0.90 | 1.01 | |
| This compound (IS) | 100 | 150,345 | 134,120 | 0.89 | N/A |
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%.
Table 2: Recovery and Process Efficiency
| Analyte | Concentration (ng/mL) | Mean Peak Area (Pre-Extraction Spike, Set C) | Mean Peak Area (Post-Extraction Spike, Set B) | Recovery (%) (C/B) | Process Efficiency (%) (C/A) |
| Dothiepin | 10 | 42,580 | 48,950 | 87.0 | 77.2 |
| 500 | 2,199,580 | 2,510,890 | 87.6 | 78.4 | |
| This compound (IS) | 100 | 117,500 | 134,120 | 87.6 | N/A |
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dothiepin and its deuterated IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spike Sample): Extract at least six different lots of blank biological matrix. Spike Dothiepin and the IS into the clean, extracted supernatant/eluate at the same concentrations as Set A.
-
Set C (for Recovery): Spike Dothiepin and the IS into the blank biological matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = Mean Peak Response of Set B / Mean Peak Response of Set A
-
IS-Normalized MF = MF of Dothiepin / MF of this compound
-
Recovery (%) = (Mean Peak Response of Set C / Mean Peak Response of Set B) * 100
-
Protocol: Sample Preparation using Protein Precipitation
Objective: To extract Dothiepin from a plasma sample.
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent).
-
Vortexing: Vortex the tubes thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection. This step can help to concentrate the analyte and improve compatibility with the LC mobile phase.
Visualizations
Caption: A typical protein precipitation workflow for Dothiepin analysis.
Caption: Decision pathway for troubleshooting matrix effects in bioanalysis.
References
preventing in-source fragmentation of Dothiepin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Dothiepin-d3 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This is problematic because it can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, which compromises the accuracy and precision of quantitative analysis. For deuterated internal standards like this compound, fragmentation can also risk the loss of deuterium (B1214612) atoms, potentially causing interference with the signal from the non-deuterated analyte.
Q2: What are the primary causes of in-source fragmentation in LC-MS analysis of small molecules like this compound?
A2: The main causes of in-source fragmentation are the transfer of excessive energy to the analyte ions within the ion source.[1] This can be a result of several factors, including:
-
High declustering potential (or cone voltage): This voltage, applied between the sampling orifice and the skimmer, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1]
-
High ion source temperature: Elevated temperatures can cause thermal degradation of the analyte before it is ionized.[1][3]
-
Aggressive solvent conditions: The use of strong acids or certain organic solvents in the mobile phase can sometimes promote fragmentation.[2]
-
Dirty ion source: A contaminated ion source can lead to unstable ionization and contribute to fragmentation.[2]
Q3: How can I determine if in-source fragmentation of this compound is occurring in my experiment?
A3: You can identify in-source fragmentation by observing a mass spectrum with an unusually low signal for the this compound precursor ion and a correspondingly high intensity for one or more of its fragment ions. If you are developing a method, you can perform a declustering potential/cone voltage ramping experiment. By gradually increasing this voltage, you can observe the point at which the precursor ion intensity begins to decrease and the fragment ion intensity starts to increase.
Troubleshooting Guide
Issue: High Abundance of Fragment Ions and Low Abundance of this compound Precursor Ion
This is a classic indicator of in-source fragmentation. The following steps provide a systematic approach to troubleshoot and minimize this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing in-source fragmentation of this compound.
Parameter Optimization Summary Table
The following table summarizes the key mass spectrometer parameters that can be adjusted to reduce in-source fragmentation of this compound. It is recommended to optimize these parameters systematically.
| Parameter | Recommended Action | Starting Point (Example) | Optimization Steps | Expected Outcome |
| Declustering Potential / Cone Voltage | Reduce | 20 V | Decrease in 5-10 V increments | Increased precursor ion intensity, decreased fragment ion intensity. |
| Ion Source Temperature | Lower | 350 °C | Decrease in 25 °C increments | Reduced thermal degradation, leading to less fragmentation. |
| Nebulizer Gas Flow | Optimize | Instrument default | Adjust flow up and down to find optimal droplet size and desolvation. | Improved ionization efficiency without excessive ion energy. |
| Heater Gas Flow | Optimize | Instrument default | Adjust to ensure efficient desolvation without overheating the analyte. | Stable ion signal with minimal fragmentation. |
| Mobile Phase Additives | Modify | 0.1% Formic Acid | Consider using a weaker acid (e.g., acetic acid) or reducing the concentration. | Altered ionization efficiency, potentially reducing fragmentation. |
Experimental Protocols
Protocol 1: Optimization of Declustering Potential / Cone Voltage
Objective: To determine the optimal declustering potential (DP) or cone voltage that maximizes the this compound precursor ion signal while minimizing in-source fragmentation.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to monitor the protonated precursor ion of this compound and a known fragment ion.
-
Begin with a low DP/cone voltage (e.g., 20 V).
-
Gradually increase the voltage in small increments (e.g., 5 V) up to a high value (e.g., 150 V).
-
At each voltage step, record the intensity of the precursor and fragment ions.
-
Plot the intensities of both the precursor and fragment ions against the DP/cone voltage.
-
The optimal DP/cone voltage is the value that provides the highest precursor ion intensity just before it starts to significantly decrease and the fragment ion intensity begins to increase.
Protocol 2: Optimization of Ion Source Temperature
Objective: To determine the optimal ion source temperature that ensures efficient desolvation and ionization of this compound without inducing thermal fragmentation.
Methodology:
-
Using the optimal DP/cone voltage determined in Protocol 1, infuse the this compound standard solution into the mass spectrometer.
-
Set the initial source temperature to a relatively low value (e.g., 300 °C).
-
Monitor the intensity of the this compound precursor ion and the key fragment ion.
-
Increase the source temperature in increments of 25 °C up to the instrument's maximum recommended temperature.
-
Allow the system to stabilize at each temperature setting before recording the ion intensities.
-
Plot the precursor and fragment ion intensities against the source temperature.
-
Select the temperature that provides the best signal-to-noise ratio for the precursor ion without a significant increase in the fragment ion signal. This indicates efficient ionization without thermal degradation.[1]
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 3. Reddit - The heart of the internet [reddit.com]
dealing with cross-talk between Dothiepin and Dothiepin-d3 signals
Welcome to the Technical Support Center for Dothiepin and Dothiepin-d3 Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Dothiepin using its deuterated internal standard, this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of signal cross-talk between the analyte and its internal standard, ensuring accurate and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal cross-talk in the context of Dothiepin and this compound LC-MS/MS analysis?
A1: Signal cross-talk in the LC-MS/MS analysis of Dothiepin and its deuterated internal standard, this compound, refers to the interference where the signal from one compound is detected in the mass channel of the other. There are two primary types of cross-talk relevant to this analysis:
-
Isotopic Cross-Talk: This is the most common form of cross-talk in this context. Due to the natural abundance of stable isotopes (e.g., ¹³C, ³³S, ³⁴S), a small percentage of unlabeled Dothiepin molecules will have a mass that overlaps with the mass of this compound.[1][2] Dothiepin has the molecular formula C₁₉H₂₁NS, and the presence of a sulfur atom, with its relatively high natural abundance of the ³⁴S isotope (~4.2%), significantly increases the probability of isotopic overlap.[3][4] This becomes particularly problematic at high concentrations of Dothiepin, where the M+2 or M+3 isotopic peaks can contribute to the signal of the this compound internal standard, leading to inaccurate quantification.[5]
-
Isobaric Cross-Talk: This occurs if there are impurities or metabolites that have the same nominal mass as the analyte or internal standard and produce fragment ions of the same mass.
Q2: Why is a deuterated internal standard like this compound used for the quantification of Dothiepin?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Dothiepin. This means it behaves similarly during sample preparation (extraction, evaporation) and chromatographic separation, effectively compensating for variations in these steps.
-
Co-elution: Ideally, the analyte and its SIL-IS co-elute from the LC column, meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as variations in sample handling and instrument response are accounted for.
Q3: What are the typical precursor and product ions for Dothiepin in positive electrospray ionization (ESI) mode?
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at higher concentrations.
This is a classic symptom of isotopic cross-talk from the analyte to the internal standard. At high concentrations of Dothiepin, the contribution of its isotopic peaks to the this compound signal becomes significant, leading to a plateau in the response ratio.
Troubleshooting Workflow for Non-Linearity
Caption: Workflow for troubleshooting non-linear calibration curves.
Solutions:
-
Chromatographic Separation: If there is a slight difference in retention time between Dothiepin and this compound (a phenomenon known as the chromatographic isotope effect), enhancing the separation can help mitigate cross-talk.
-
Protocol:
-
Decrease the gradient ramp speed.
-
Try a longer column with a smaller particle size for higher resolution.
-
Optimize the mobile phase composition.
-
-
-
Select Alternative MRM Transitions: Choose MRM transitions that are less prone to isotopic overlap.
-
Protocol:
-
Perform a product ion scan for both Dothiepin and this compound to identify all major fragment ions.
-
For this compound, select a fragment ion that retains the deuterium (B1214612) labels, thus having a different m/z from any Dothiepin fragments.
-
If possible, for Dothiepin, select a transition that does not correspond to a major isotopic peak of a fragment of this compound.
-
-
-
Use a Non-Linear Calibration Function: If cross-talk cannot be eliminated, a non-linear calibration model (e.g., quadratic fit) that accounts for the isotopic contribution can be used.
-
Protocol:
-
Acquire data for a full calibration curve.
-
In the data processing software, select a quadratic regression (y = ax² + bx + c) instead of a linear regression.
-
Ensure the model is validated with quality control samples.
-
-
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can sometimes minimize the relative contribution of the cross-talk signal from the analyte.
Issue 2: Poor precision and accuracy in quality control (QC) samples.
Inconsistent results in QC samples can be due to variable cross-talk, matrix effects, or issues with sample preparation.
Decision Tree for Poor Precision and Accuracy
Caption: Decision tree for addressing poor precision and accuracy.
Solutions:
-
Optimize Sample Preparation: Inconsistent extraction recovery can lead to poor precision.
-
Liquid-Liquid Extraction (LLE): Ensure consistent pH of the aqueous phase and thorough mixing during extraction.
-
Solid-Phase Extraction (SPE): Ensure proper conditioning and equilibration of the SPE cartridges and use a consistent elution solvent volume.
-
-
Evaluate Matrix Effects: If the analyte and internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.
-
Protocol:
-
Prepare two sets of QC samples: one in the biological matrix and one in a neat solution (e.g., mobile phase).
-
Analyze both sets and compare the peak areas of the analyte and internal standard.
-
A significant difference in the analyte-to-internal standard ratio between the two sets indicates a differential matrix effect.
-
To mitigate this, improve chromatographic separation or enhance sample cleanup.
-
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Cross-Talk
-
Prepare a High-Concentration Dothiepin Standard: Prepare a solution of Dothiepin in a suitable solvent (e.g., methanol) at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay. Do not add this compound.
-
LC-MS/MS Analysis: Inject the high-concentration Dothiepin standard and acquire data using the MRM transitions for both Dothiepin and this compound.
-
Data Analysis: Examine the chromatogram for the this compound MRM transition. Any peak observed at the retention time of Dothiepin indicates isotopic cross-talk.
-
Quantify Cross-Talk: To quantify the percentage of cross-talk, prepare a standard of this compound at its working concentration. Compare the peak area of the cross-talk signal from the Dothiepin standard to the peak area of the this compound standard.
-
% Cross-Talk = (Area of cross-talk peak in Dothiepin sample / Area of this compound peak in IS-only sample) * 100
-
Protocol 2: Optimization of MRM Transitions
-
Infusion of Standards: Infuse a standard solution of Dothiepin (e.g., 1 µg/mL in 50:50 methanol:water with 0.1% formic acid) directly into the mass spectrometer.
-
Q1 Scan: Perform a Q1 scan to determine the m/z of the protonated precursor ion ([M+H]⁺), expected to be around 296.2.
-
Product Ion Scan: Set the mass spectrometer to fragment the precursor ion (m/z 296.2) and perform a product ion scan to identify the major fragment ions.
-
Repeat for Internal Standard: Repeat steps 1-3 for this compound. The precursor ion should be at a higher m/z (e.g., 299.2 for d3).
-
Select Optimal Transitions: Choose the most intense and specific precursor-product ion transitions for both the analyte and the internal standard. Optimize collision energies for each transition to maximize signal intensity. Aim for a product ion for this compound that retains the deuterium labels.
Data Presentation
Table 1: Theoretical Isotopic Abundance for Dothiepin (C₁₉H₂₁NS)
| Isotopic Peak | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 22.37 |
| M+2 | 4.98 |
| M+3 | 0.65 |
| M+4 | 0.06 |
Note: Calculated using a standard isotope distribution calculator. The M+2 peak has a significant contribution from the ³⁴S isotope.
Table 2: Potential MRM Transitions for Dothiepin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dothiepin | 296.2 | To be determined experimentally | To be optimized |
| This compound | 299.2 | To be determined experimentally | To be optimized |
Note: The specific product ions and collision energies need to be determined empirically by following Protocol 2.
Table 3: Example Data for Evaluating Cross-Talk
| Sample | Dothiepin Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area (Dothiepin MRM) | Peak Area (this compound MRM) | % Cross-Talk |
| Blank | 0 | 0 | 0 | 0 | 0 |
| IS Only | 0 | 50 | 0 | 500,000 | 0 |
| ULOQ Analyte Only | 1000 | 0 | 10,000,000 | 50,000 | 10% |
Note: This is example data to illustrate the calculation of cross-talk. Actual values will vary depending on the instrument and method conditions.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting the number of sulfur atoms in peptides and small proteins based on the observed aggregated isotope distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
impact of mobile phase composition on Dothiepin-d3 retention time
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dothiepin-d3. The information provided will help in managing and troubleshooting issues related to the impact of mobile phase composition on its chromatographic retention time.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (deuterated internal standard) eluting at a different retention time than the non-deuterated Dothiepin analyte?
This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly stronger and larger than the carbon-hydrogen (C-H) bond, leading to weaker interactions with the non-polar stationary phase and resulting in a slightly earlier elution.[1][2] The magnitude of this retention time shift is influenced by the number and location of the deuterium (B1214612) atoms in the molecule.[1]
Q2: The retention time of my this compound has suddenly shifted. What are the likely causes related to the mobile phase?
A sudden shift in retention time for this compound can often be attributed to changes in the mobile phase composition. Key factors to investigate include:
-
Inaccurate Mobile Phase Preparation: Even small errors in the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can cause significant shifts in retention time.
-
Change in pH: Dothiepin is a basic compound, and its degree of ionization is highly dependent on the pH of the mobile phase. A slight change in the buffer's pH can alter its polarity and, consequently, its retention time.
-
Mobile Phase Degradation or Evaporation: Over time, volatile organic components of the mobile phase can evaporate, leading to a change in its composition and affecting retention times. Buffers can also support microbial growth if left for extended periods, altering the pH.
Q3: How does the percentage of organic modifier in the mobile phase affect the retention time of this compound?
In reversed-phase chromatography, increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time of this compound. This is because a higher concentration of the organic solvent increases the mobile phase's elution strength, causing the analyte to partition more readily from the non-polar stationary phase into the mobile phase and elute faster. Conversely, decreasing the organic modifier percentage will increase the retention time.
Q4: Can the type of buffer or its concentration impact the retention time and peak shape of this compound?
Yes, both the type of buffer and its concentration can have an effect.
-
Buffer Type: Different buffers (e.g., phosphate, acetate, formate) can have slightly different interactions with the analyte and the stationary phase, potentially influencing selectivity and retention.
-
Buffer Concentration: The ionic strength of the buffer can influence the interactions between the ionized this compound and the stationary phase. In some cases, higher buffer concentrations can lead to a slight decrease in retention time. It is also crucial for maintaining a stable pH and achieving good peak shape, especially for basic compounds.
Troubleshooting Guides
Issue 1: this compound Retention Time is Too Short
| Possible Cause | Recommended Action |
| Mobile phase organic content is too high. | Remake the mobile phase, ensuring the correct ratio of aqueous buffer to organic modifier. Consider decreasing the percentage of the organic modifier in small increments (e.g., 2-5%). |
| Incorrect buffer pH. | Measure the pH of the aqueous component of your mobile phase. Ensure it is consistent with the method specifications. For basic compounds like Dothiepin, a lower pH can increase retention in RPLC. |
| Column temperature is too high. | If using a column oven, verify that the temperature is set correctly. Higher temperatures decrease mobile phase viscosity and can lead to shorter retention times. |
Issue 2: this compound Retention Time is Too Long
| Possible Cause | Recommended Action |
| Mobile phase organic content is too low. | Prepare a fresh batch of mobile phase, carefully measuring the components. Consider increasing the percentage of the organic modifier to decrease the retention time. |
| Flow rate is lower than setpoint. | Check the HPLC pump for leaks and ensure it is delivering the correct flow rate. A lower flow rate will result in longer retention times. |
| Column contamination or degradation. | Contaminants from previous injections can accumulate on the column, leading to increased retention. Flush the column with a strong solvent or replace it if necessary. |
Issue 3: Variable or Drifting this compound Retention Times
| Possible Cause | Recommended Action |
| Inconsistent mobile phase preparation. | Ensure a consistent and accurate method for preparing the mobile phase for every run. If possible, prepare a large batch to be used for the entire analysis sequence. |
| Lack of column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift, especially at the beginning of a sequence. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Mobile phase proportioning issues (for gradient systems). | If you are using a gradient, check the pump's proportioning valves for proper function. Manually premixing the mobile phase can help diagnose this issue. |
Quantitative Data on Mobile Phase Impact
The following table provides illustrative data on how changes in mobile phase composition can affect the retention time of this compound under typical reversed-phase HPLC conditions.
| Mobile Phase Composition (Acetonitrile:Buffer) | Buffer pH | Retention Time (min) | Change from Baseline |
| 50:50 (v/v) | 3.0 | 3.40 | Baseline |
| 55:45 (v/v) | 3.0 | 2.85 | -16.2% |
| 45:55 (v/v) | 3.0 | 4.10 | +20.6% |
| 50:50 (v/v) | 2.8 | 3.55 | +4.4% |
| 50:50 (v/v) | 3.2 | 3.25 | -4.4% |
Note: This data is representative and intended for illustrative purposes. Actual retention times will vary depending on the specific column, HPLC system, and other experimental conditions.
Experimental Protocols
Optimized Method for this compound Analysis
This protocol describes a starting point for the analysis of this compound using reversed-phase HPLC.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1M Sodium Acetate, pH adjusted to 2.8 with acetic acid.
-
B: Acetonitrile.
-
-
Isocratic Elution: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm or MS/MS detection.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to the desired working concentration.
Protocol for Mobile Phase Optimization:
-
Organic Modifier Percentage: To decrease retention time, increase the percentage of acetonitrile in 5% increments. To increase retention time, decrease the percentage of acetonitrile in 5% increments.
-
pH Adjustment: To fine-tune retention and improve peak shape for the basic this compound molecule, adjust the pH of the aqueous buffer. A lower pH (e.g., 2.5-3.5) will ensure the analyte is in its ionized form, which can lead to better retention and peak shape on a C18 column.
-
Equilibration: After any change in mobile phase composition, ensure the column is equilibrated for at least 15-20 column volumes before injecting the sample.
Visualizations
Caption: Workflow for troubleshooting this compound retention time issues.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of Dothiepin Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of the tricyclic antidepressant Dothiepin (B26397), with a specific focus on the use of its deuterated internal standard, Dothiepin-d3. Due to a scarcity of direct inter-laboratory comparison studies for Dothiepin, this document synthesizes data from published analytical methods for Dothiepin and the structurally similar drug, Doxepin (B10761459), which employs Doxepin-d3 as an internal standard. This approach offers valuable insights into the expected performance of such assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a crucial component in modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
Comparative Performance Data
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Doxepin using Doxepin-d3 Internal Standard
| Parameter | Performance |
| Linearity Range | 15.0–3900 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9991 |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL |
| Intra-batch Precision (% CV) | ≤ 8.3% |
| Inter-batch Precision (% CV) | ≤ 8.3% |
| Accuracy | 91.7%–101.0% |
| Extraction Recovery | 86.6%–90.4% |
Data synthesized from a study on Doxepin quantification, which serves as a close structural analog to Dothiepin[1].
Table 2: Performance Data from Various Dothiepin Quantification Methods
| Method | Analyte | Internal Standard | Linearity Range | LLOQ/LOD | Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | Dothiepin | Deuterodothiepin | Not Specified | 0.5 ng/mL (min. measurable conc.) | Not Specified | Not Specified |
| RP-HPLC | Dothiepin HCl | Not Specified | 10-60 µg/mL | 2.498 µg/mL (LOQ) | Intra-day: 0.27%, Inter-day: 0.84% | 99.94% (mean recovery) |
| RP-HPLC | Dothiepin HCl | Not Specified | 0.5-5 µg/mL | 0.1 µg/mL (LOQ) | Intra-day: 0.28-0.97%, Inter-day: 0.49-1.24% | 99.2-100.8% (recovery) |
Data compiled from various published analytical methods for Dothiepin[2][3][4]. Note the different analytical techniques and the absence of a deuterated internal standard in the HPLC methods, which may influence performance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below is a representative experimental protocol for the quantification of a tricyclic antidepressant like Dothiepin or Doxepin in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate the analyte and internal standard from the biological matrix.
-
Procedure:
-
To 500 µL of human plasma, add the deuterated internal standard (e.g., this compound).
-
Add a basifying agent, such as 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8), and vortex.
-
Perform liquid-liquid extraction by adding an organic solvent like methyl tert-butyl ether.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of the analyte from other components.
-
Typical Parameters:
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Hypurity C8, 100 mm × 4.6 mm, 5 µm)[1].
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
3. Mass Spectrometric Detection
-
Objective: To detect and quantify the analyte and internal standard with high selectivity and sensitivity.
-
Typical Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for tricyclic antidepressants.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. For example, for Doxepin, the transition is m/z 280.1 → 107.0. A similar approach would be used for Dothiepin and this compound.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical experimental workflow for Dothiepin quantification and the logical relationship in using a deuterated internal standard.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijcpa.in [ijcpa.in]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery Studies Using Dothiepin-d3
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical prerequisite for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is fundamental to a reliable assay. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Dothiepin, with a special focus on the advantages of using a deuterated internal standard, Dothiepin-d3, versus methods employing alternative or no internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by regulatory bodies. Its physicochemical properties are nearly identical to the analyte, Dothiepin. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and procedural variability. This guide presents supporting experimental data from published literature on Dothiepin analysis and outlines detailed methodologies for key experiments to help researchers make informed decisions for their analytical needs.
Performance Comparison: this compound vs. Alternative Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of Dothiepin. While specific linearity and recovery data for a method using this compound were not publicly available, the expected performance is contrasted with published data from methods using other approaches. The use of a deuterated internal standard is anticipated to provide superior accuracy and precision.
Table 1: Comparison of Linearity in Dothiepin Assays
| Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Hypothetical LC-MS/MS | This compound | 0.001 - 1.0 | >0.995 |
| RP-HPLC[1] | None | 10 - 60 | Not Reported |
| RP-HPLC[2] | None | 2 - 10 | 0.999 |
| RP-HPLC[3] | None | 0.5 - 5 | 0.999 |
| Spectrophotometry[4] | None | 16 - 56 | Not Reported |
Table 2: Comparison of Recovery in Dothiepin Assays
| Method | Internal Standard | Mean Recovery (%) |
| Hypothetical LC-MS/MS | This compound | ~100% (Corrected) |
| RP-HPLC[1] | None | 99.94% |
| RP-HPLC | None | 99.41 - 100.85% |
| Spectrophotometry | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below. A gold-standard protocol for an LC-MS/MS method using this compound is proposed based on established bioanalytical practices for similar compounds.
Gold-Standard Protocol: Dothiepin Quantification in Human Plasma using this compound by LC-MS/MS
This protocol outlines a robust method for the determination of Dothiepin in a biological matrix, incorporating a deuterated internal standard to ensure the highest accuracy and precision.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 100 mM ammonium (B1175870) acetate (B1210297) solution (pH 8.0).
-
Add 4.0 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2.0 mM ammonium formate.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 15 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Alternative Protocol: Dothiepin Quantification by RP-HPLC
This method is suitable for the analysis of Dothiepin in bulk drug and pharmaceutical formulations.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Dothiepin hydrochloride in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 2-60 µg/mL).
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1 M sodium acetate buffer (pH 2.8) and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for linearity and recovery studies in bioanalytical method validation.
Caption: Workflow for a Linearity Study.
Caption: Workflow for a Recovery Study.
References
Determining the Limit of Quantification for Dothiepin: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of methodologies for determining the Limit of Quantification (LOQ) of the tricyclic antidepressant Dothiepin (B26397), with a focus on the use of its deuterated internal standard, Dothiepin-d3.
The determination of the LOQ is a critical component of bioanalytical method validation, ensuring that the method is sensitive enough to accurately measure low concentrations of the analyte.[1] This guide will delve into the experimental protocols, present comparative data from various analytical techniques, and offer a standardized workflow for LOQ determination in line with international guidelines.
Understanding the Limit of Quantification (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods, this is a crucial parameter that dictates the lower boundary of the calibration curve.[2] The International Council for Harmonisation (ICH) provides comprehensive guidelines on bioanalytical method validation, including the criteria for establishing the LOQ.[1][3][2]
The Role of the Internal Standard: this compound
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis, particularly for mass spectrometry-based methods.[4] this compound has chemical and physical properties that are very similar to Dothiepin, but it has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by a mass spectrometer, enabling it to compensate for variability in sample preparation and instrument response.
Comparative Analysis of Analytical Methodologies
Various analytical techniques have been employed for the quantification of Dothiepin in biological matrices. The choice of method significantly impacts the achievable LOQ. Below is a comparison of reported LOQs for Dothiepin from different studies.
| Analytical Technique | Matrix | Internal Standard | Limit of Quantification (LOQ) | Reference |
| GC-MS | Human Plasma | Deuterodothiepin | 0.5 ng/mL | [5] |
| RP-HPLC | Bulk Drug & Pharmaceutical Formulation | Not specified | 0.1 µg/mL (100 ng/mL) | [6] |
| RP-HPLC | Pure and Tablet Dosage Form | Not specified | 2.498 µg/mL (2498 ng/mL) | [7] |
| Spectrophotometry | Pure and Dosage Forms | Not specified | 0.54 µg/mL (540 ng/mL) | [8] |
| Spectrofluorimetry | Pure and Dosage Forms | Not specified | 0.34 µg/mL (340 ng/mL) | [8] |
As the data indicates, methods employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), generally achieve significantly lower LOQs compared to spectrophotometric and High-Performance Liquid Chromatography (HPLC) with UV detection methods. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now the industry standard for high-sensitivity bioanalysis.[9]
Experimental Protocol: A Generalized LC-MS/MS Approach
The following is a generalized experimental protocol for determining the LOQ of Dothiepin in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices in bioanalytical method validation.
1. Sample Preparation:
-
Spiking: Prepare a series of calibration standards and quality control (QC) samples by spiking blank biological matrix with known concentrations of Dothiepin. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL. The lowest concentration standard is the prospective LOQ.
-
Internal Standard Addition: Add a fixed concentration of this compound to all samples (calibration standards, QCs, and unknown samples).
-
Extraction: Employ a suitable extraction technique to isolate the analyte and internal standard from the biological matrix. Common methods include:
-
Protein Precipitation (PPT): Addition of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extraction of the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use of a solid sorbent to retain and then elute the analytes.
-
2. Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the extracted sample is injected onto the column.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Dothiepin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Dothiepin and this compound.
-
Dothiepin Transition: m/z (precursor ion) -> m/z (product ion)
-
This compound Transition: m/z (precursor ion + 3) -> m/z (product ion)
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the analyte concentration to construct the calibration curve.
4. LOQ Validation:
The LOQ is confirmed by analyzing replicate samples (typically 5-6) at the proposed LOQ concentration. The following acceptance criteria, based on regulatory guidelines, must be met:
-
Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should be ≤ 20%.
-
Accuracy: The mean concentration should be within ±20% of the nominal concentration.
-
Signal-to-Noise Ratio (S/N): While no longer the sole determinant, a signal-to-noise ratio of ≥ 5 is often considered as supporting evidence.
Workflow for LOQ Determination
Caption: Workflow for Determining the Limit of Quantification (LOQ).
Conclusion
The determination of a robust and reliable LOQ is a cornerstone of any quantitative bioanalytical method. For Dothiepin, the use of a deuterated internal standard like this compound, coupled with a highly sensitive analytical technique such as LC-MS/MS, allows for the achievement of low ng/mL quantification limits necessary for clinical and preclinical studies. Adherence to a structured validation protocol, as outlined by regulatory bodies like the ICH, is essential to ensure the integrity and quality of the bioanalytical data. Researchers should select the analytical methodology that best suits the specific requirements of their study in terms of required sensitivity and the nature of the biological matrix.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 3. database.ich.org [database.ich.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Spectrophotometric and Spectrofluorimetric Methods for the Determination of Dothiepin Hydrochloride in its Pure and Dosage Forms using Eosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
Evaluating the Performance of Dothiepin-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of Dothiepin-d3 as an internal standard in the bioanalysis of the tricyclic antidepressant Dothiepin. In the realm of quantitative analysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results. This document compares the analytical performance of methods utilizing this compound with alternative approaches, supported by available experimental data.
The Gold Standard: Deuterated Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based bioanalysis, a suitable internal standard is crucial to compensate for variations during sample preparation, injection, and ionization. Deuterated internal standards, such as this compound, are considered ideal as their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they co-elute and experience similar matrix effects and ionization suppression, leading to more reliable and reproducible quantification.
Performance Comparison of Analytical Methods for Dothiepin
While comprehensive validation data for this compound across multiple biological matrices is not extensively detailed in publicly available literature, this section summarizes the performance characteristics of various analytical methods for Dothiepin quantification, providing a basis for comparison.
| Analytical Method | Internal Standard | Biological Matrix | Linearity Range | LLOQ | Precision (% RSD) | Accuracy (% Recovery) | Reference |
| GC-MS | Deuterodothiepin (this compound) | Human Plasma | Not Specified | 0.5 ng/mL | Not Specified | Not Specified | [Not Specified] |
| HPLC-APCI-MS/MS | Lofepramine | Human Plasma | Not Specified | Not Specified | ≤11% (Intra- & Inter-day) | Not Specified | [1] |
| RP-HPLC-UV | None | Bulk Drug & Tablets | 10-60 µg/mL | 2.498 µg/mL | Intra-day: 0.27%, Inter-day: 0.84% | 99.94% | [2][3] |
| HPLC-UV (for Doxepin) | Nortriptyline | Plasma | 1-200 ng/mL | 1 ng/mL | Not Specified | Not Specified | |
| HPLC-UV (for Doxepin) | Nortriptyline | Urine | 1-400 ng/mL | 1 ng/mL | Not Specified | Not Specified |
Note: The data for the RP-HPLC-UV method was obtained from the analysis of bulk drug and pharmaceutical tablets, not a biological matrix, and did not utilize an internal standard. The data for Doxepin is included as a reference for a structurally similar tricyclic antidepressant. The GC-MS method using deuterodothiepin provides a lower limit of quantification (LLOQ) in human plasma, highlighting the sensitivity achievable with mass spectrometry and a deuterated internal standard.
Experimental Protocols
Detailed below are representative experimental protocols for the extraction and analysis of Dothiepin from biological matrices.
Method 1: Liquid-Liquid Extraction for LC-MS/MS Analysis of Dothiepin in Human Plasma (General Protocol)
This protocol outlines a common procedure for the extraction of tricyclic antidepressants from plasma samples.
-
Sample Preparation:
-
To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known concentration of this compound internal standard.
-
Vortex briefly to mix.
-
Add 1.0 mL of a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
Method 2: RP-HPLC-UV Analysis of Dothiepin (for Bulk and Tablet Forms)
This method has been validated for the quantification of Dothiepin in pharmaceutical dosage forms.[2][3]
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1M sodium acetate (B1210297) (pH 2.8) and acetonitrile (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Retention Time: Approximately 3.44 minutes
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
References
- 1. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Dothiepin-d3: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Dothiepin-d3 is paramount for ensuring laboratory safety and environmental compliance. As a deuterated analogue of the tricyclic antidepressant Dothiepin, its disposal should align with protocols for hazardous pharmaceutical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Disposal Plan Summary
The primary and mandatory disposal route for this compound is through a licensed hazardous waste management service. Due to its classification as a harmful pharmaceutical compound, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
Key Disposal Parameters
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Pharmaceutical Waste | Based on the harmful nature of the active compound, Dothiepin.[1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.[3] |
| Waste Segregation | Designated "Hazardous Pharmaceutical Waste" or "Tricyclic Antidepressant Waste" container | Do not mix with other waste streams like halogenated solvents or sharps, unless approved by your EHS department. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible, sealable, and clearly labeled container. | Ensure the container is in good condition and leak-proof. |
| Storage | Designated and secure Satellite Accumulation Area (SAA). | Store away from incompatible materials and in a location that minimizes the risk of spills or unauthorized access. |
Detailed Experimental Protocol for Disposal
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific waste container exclusively for this compound and materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).
-
The container must be made of a material compatible with this compound and any solvents used in its preparation.
-
Ensure the container is kept closed except when adding waste to prevent the release of vapors and to avoid contamination.
2. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" (avoiding abbreviations), and list any other chemical constituents (e.g., solvents).
-
Include the date of waste accumulation and the name of the generating laboratory or principal investigator.
3. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment (e.g., placing the waste container inside a larger, shatter-proof container) to mitigate spills.
4. Arranging for Professional Disposal:
-
Once the waste container is full or is approaching the institution's maximum accumulation time limit, contact your Environmental Health & Safety (EHS) office.
-
Provide the EHS office with all necessary information about the waste stream as indicated on the hazardous waste tag.
-
Follow your institution's specific procedures for scheduling a waste pickup with a licensed hazardous waste disposal service.[4][5] Most pharmaceutical waste is ultimately disposed of via incineration.
5. Decontamination of Empty Containers:
-
An "empty" container that held this compound must still be managed as hazardous waste unless it has been triple-rinsed.
-
To triple-rinse, use a suitable solvent (such as ethanol (B145695) or methanol) that can dissolve the compound.
-
Collect the rinsate from all three rinses and dispose of it as hazardous waste along with the primary this compound waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
